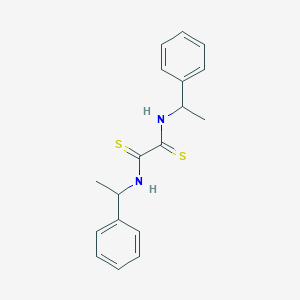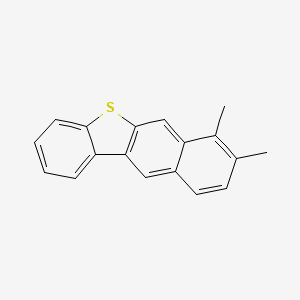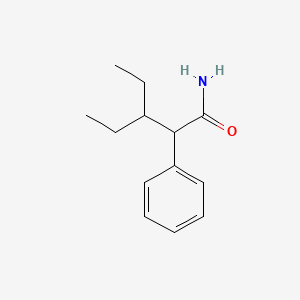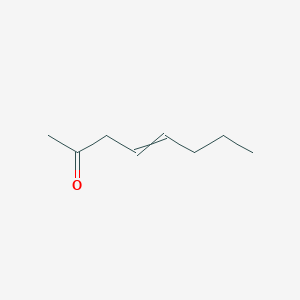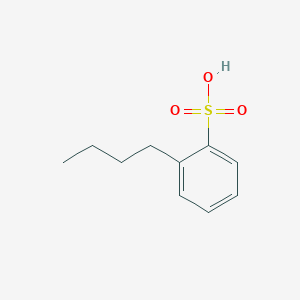
Benzenesulfonic acid, butyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, butyl- is an organosulfur compound that belongs to the class of aromatic sulfonic acids. It is characterized by the presence of a butyl group attached to the benzenesulfonic acid moiety. This compound is known for its strong acidic properties and is widely used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzenesulfonic acid, butyl- can be synthesized through the sulfonation of butylbenzene using concentrated sulfuric acid. The reaction typically involves heating butylbenzene under reflux with concentrated sulfuric acid for several hours. This process introduces the sulfonic acid group (-SO3H) into the aromatic ring of butylbenzene .
Industrial Production Methods: In industrial settings, the production of benzenesulfonic acid, butyl- often involves continuous sulfonation processes. One common method is the Monsanto process, which uses oleum (a solution of sulfur trioxide in sulfuric acid) to achieve sulfonation. This method allows for efficient and large-scale production of the compound .
Chemical Reactions Analysis
Types of Reactions: Benzenesulfonic acid, butyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: Electrophilic aromatic substitution reactions are common, where the sulfonic acid group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sulfur trioxide and fuming sulfuric acid are often employed for sulfonation reactions.
Major Products: The major products formed from these reactions include various sulfonic acid derivatives, sulfonamides, and sulfonyl chlorides .
Scientific Research Applications
Benzenesulfonic acid, butyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzenesulfonic acid, butyl- involves its strong acidic properties, which allow it to act as a proton donor in various chemical reactions. The sulfonic acid group (-SO3H) is highly polar and can participate in hydrogen bonding and electrostatic interactions. These properties enable the compound to interact with molecular targets and pathways, facilitating reactions such as electrophilic aromatic substitution .
Comparison with Similar Compounds
Benzenesulfonic acid: The simplest aromatic sulfonic acid, lacking the butyl group.
p-Toluenesulfonic acid: Contains a methyl group instead of a butyl group.
Sulfanilic acid: Aniline derivative with a sulfonic acid group.
Uniqueness: Benzenesulfonic acid, butyl- is unique due to the presence of the butyl group, which imparts distinct chemical and physical properties. This structural variation can influence the compound’s solubility, reactivity, and interaction with other molecules, making it suitable for specific applications where other sulfonic acids may not be as effective .
Properties
CAS No. |
31093-97-7 |
|---|---|
Molecular Formula |
C10H14O3S |
Molecular Weight |
214.28 g/mol |
IUPAC Name |
2-butylbenzenesulfonic acid |
InChI |
InChI=1S/C10H14O3S/c1-2-3-6-9-7-4-5-8-10(9)14(11,12)13/h4-5,7-8H,2-3,6H2,1H3,(H,11,12,13) |
InChI Key |
QFNSAOSWJSCHID-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=CC=C1S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


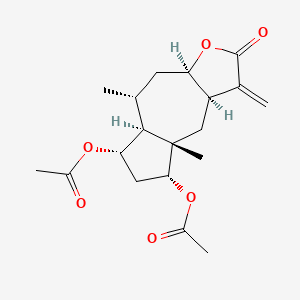
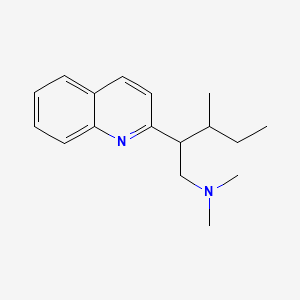
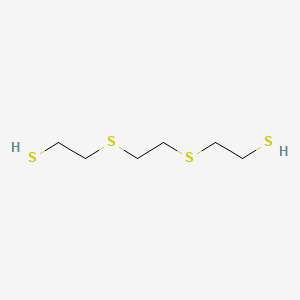
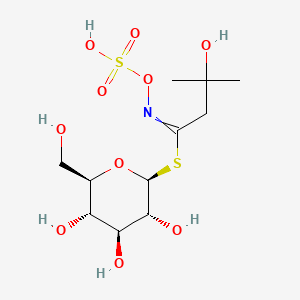
![4-[3-Chloro-4-(propan-2-yl)phenyl]-1-(morpholin-4-yl)butan-1-one](/img/structure/B14690077.png)
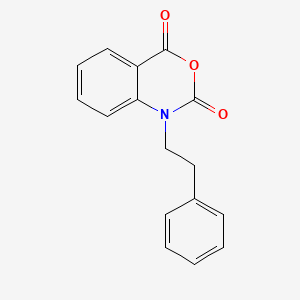
![[2-methyl-2-(propan-2-ylcarbamoyloxymethyl)pentyl]-propanoylcarbamic acid](/img/structure/B14690095.png)
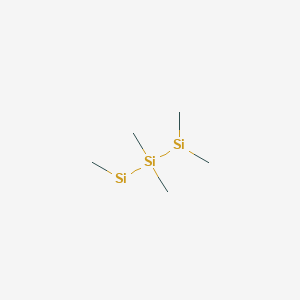
![nonacyclo[18.14.2.02,11.04,9.012,36.013,18.021,26.027,35.029,34]hexatriaconta-1(35),2,4,6,8,10,12(36),13,15,17,19,21,23,25,27,29,31,33-octadecaene](/img/structure/B14690099.png)
